molecular formula C15H19F2NO B7558502 3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one

3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No. B7558502
M. Wt: 267.31 g/mol
InChI Key: HJLUEZQJWLFBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one, also known as Difluoropine or DFP, is a research chemical that belongs to the class of cathinones. It is a synthetic compound that has been widely used in scientific research to explore its biochemical and physiological effects. DFP is a potent inhibitor of the dopamine reuptake transporter, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

DFP works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the reuptake of dopamine, DFP increases the levels of dopamine in the brain, which leads to an increase in the activation of dopamine receptors. This increased activation of dopamine receptors is believed to be responsible for the therapeutic effects of DFP.
Biochemical and Physiological Effects:
DFP has been found to have a range of biochemical and physiological effects, including an increase in dopamine levels, an increase in heart rate and blood pressure, and a decrease in body temperature. It has also been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFP in lab experiments is its potent inhibitory effect on the dopamine reuptake transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using DFP is its anxiogenic effects, which can make it difficult to interpret the results of experiments that involve anxiety-related behaviors.

Future Directions

There are several future directions for research on DFP, including the development of more selective dopamine reuptake inhibitors, the exploration of its therapeutic potential in the treatment of various neurological disorders, and the investigation of its potential as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of DFP and its potential side effects.

Synthesis Methods

DFP can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of 3,4-difluorobenzoyl chloride with 4-methylpiperidine in the presence of an acid catalyst. The Mannich reaction involves the condensation of 3,4-difluoroacetophenone with formaldehyde and 4-methylpiperidine in the presence of an acid catalyst.

Scientific Research Applications

DFP has been extensively used in scientific research to study its mechanism of action and its potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine reuptake transporter, which makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression.

properties

IUPAC Name

3-(3,4-difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO/c1-11-6-8-18(9-7-11)15(19)5-3-12-2-4-13(16)14(17)10-12/h2,4,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLUEZQJWLFBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Difluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one

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